molecular formula C19H20F3N3O2 B2568288 3-[(pyridin-4-yloxy)methyl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide CAS No. 2379987-95-6

3-[(pyridin-4-yloxy)methyl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide

Cat. No.: B2568288
CAS No.: 2379987-95-6
M. Wt: 379.383
InChI Key: QIBMFIUHDGQICR-UHFFFAOYSA-N
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Description

3-[(Pyridin-4-yloxy)methyl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyridine moiety, and a trifluoromethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(pyridin-4-yloxy)methyl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the pyridine moiety. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through the hydrogenation of pyridine derivatives or by cyclization reactions involving amines and aldehydes.

    Introduction of the Pyridine Moiety: This step often involves nucleophilic substitution reactions where a pyridine derivative is introduced to the piperidine ring.

    Attachment of the Trifluoromethyl Group: This is usually done through electrophilic fluorination reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts.

    Final Coupling: The final step involves coupling the pyridine and piperidine intermediates through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(Pyridin-4-yloxy)methyl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(Pyridin-4-yloxy)methyl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-[(pyridin-4-yloxy)methyl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent molecule for various applications.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: Known for its antimicrobial properties.

    Domiphen bromide: Used as a disinfectant and antiseptic.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: Employed as a plasticizer in flexible plastic articles.

Uniqueness

3-[(Pyridin-4-yloxy)methyl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide stands out due to its unique combination of a piperidine ring, pyridine moiety, and trifluoromethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(pyridin-4-yloxymethyl)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2/c20-19(21,22)15-4-1-5-16(11-15)24-18(26)25-10-2-3-14(12-25)13-27-17-6-8-23-9-7-17/h1,4-9,11,14H,2-3,10,12-13H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBMFIUHDGQICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)COC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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